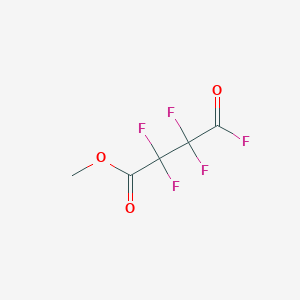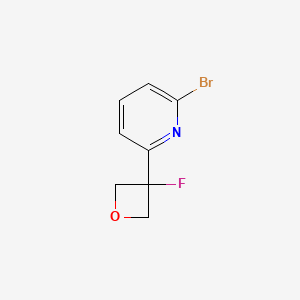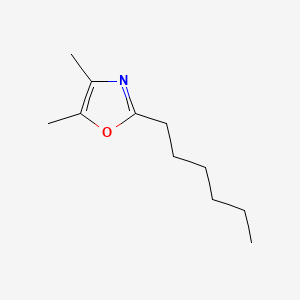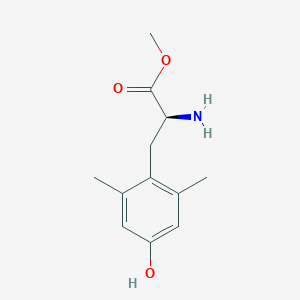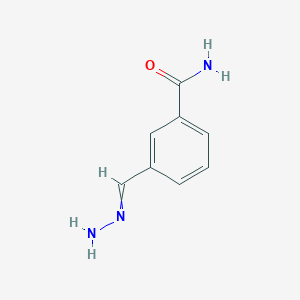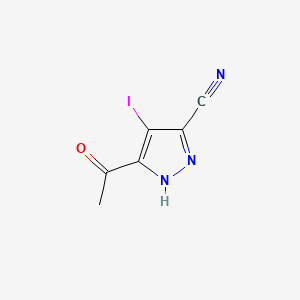
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of an acetyl group at the 5-position, an iodine atom at the 4-position, and a carbonitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-pyrazole-3-carbonitrile as the starting material.
Halogenation: The pyrazole ring is halogenated using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), to introduce the iodine atom at the 4-position.
Acetylation: The iodinated pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl) or hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base, such as pyridine.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Amines, ethers, or other substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: Pyrazole derivatives, including 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile, have been studied for their biological activities. They exhibit potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of this compound in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism by which 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparación Con Compuestos Similares
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: The parent compound without iodine or acetyl groups.
This comprehensive overview highlights the significance of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C6H4IN3O |
|---|---|
Peso molecular |
261.02 g/mol |
Nombre IUPAC |
5-acetyl-4-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3O/c1-3(11)6-5(7)4(2-8)9-10-6/h1H3,(H,9,10) |
Clave InChI |
CLBRREIWHXJJCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NN1)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


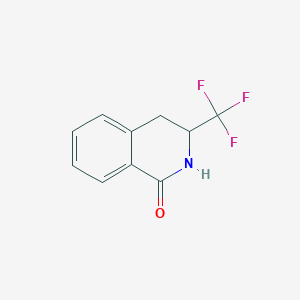
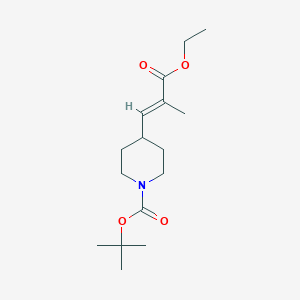
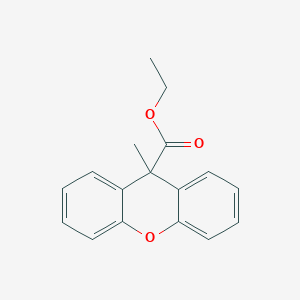
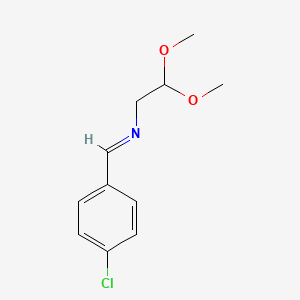
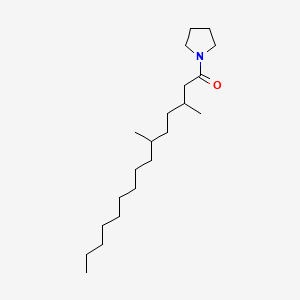
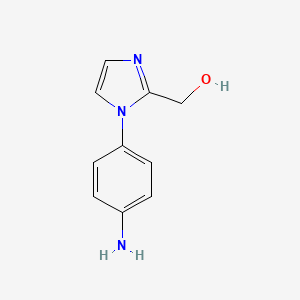
![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
